L-Isoserine L-Isoserine (S)-Isoserine

Brand Name: Vulcanchem
CAS No.: 632-13-3
VCID: VC21538156
InChI: InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1
SMILES: C(C(C(=O)O)O)N
Molecular Formula: C4H6ClNO3
Molecular Weight: 105,1 g/mole

L-Isoserine

CAS No.: 632-13-3

Cat. No.: VC21538156

Molecular Formula: C4H6ClNO3

Molecular Weight: 105,1 g/mole

* For research use only. Not for human or veterinary use.

L-Isoserine - 632-13-3

CAS No. 632-13-3
Molecular Formula C4H6ClNO3
Molecular Weight 105,1 g/mole
IUPAC Name (2S)-3-amino-2-hydroxypropanoic acid
Standard InChI InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1
Standard InChI Key DLDTUYIGYMNERN-UHFFFAOYSA-N
Isomeric SMILES C([C@@H](C(=O)O)O)N
SMILES C(C(C(=O)O)O)N
Canonical SMILES C(C(=O)O)NC(=O)CCl
Melting Point 235.0 °C

Chemical Properties and Structure

Physical and Chemical Characteristics

L-Isoserine exhibits specific physical and chemical properties that determine its behavior in various chemical and biological systems. The compound appears as a white to almost white crystalline powder or crystals with the following properties:

PropertyValue
CAS Number632-13-3
Molecular FormulaC₃H₇NO₃
Molecular Weight105.09
Melting Point199-201°C (decomposition)
Boiling Point386.6±27.0°C at 760 mmHg
Density1.415±0.06 g/cm³
Physical FormPowder to crystal
ColorWhite to almost white
Water SolubilitySlightly soluble
SensitivityMoisture sensitive

L-Isoserine contains both carboxylic acid and amine functional groups, giving it amphoteric properties typical of amino acids. The presence of a hydroxyl group at the α-carbon position provides additional reactivity and hydrogen bonding capacity .

Structural Identifiers and Representation

The structure of L-Isoserine can be represented through various chemical notations:

IdentifierValue
IUPAC Name(2S)-3-amino-2-hydroxypropanoic acid
Common Synonyms(S)-Isoserine, (S)-2-hydroxy-β-alanine, (-)-3-Amino-L-lactic acid
InChIInChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1
SMILESC(O)(=O)C@@HCN

The stereochemistry of L-Isoserine is crucial for its biological activity, with the (S)-configuration at the α-carbon being the naturally occurring and biologically relevant form .

Synthesis Methods and Challenges

Conventional Synthesis Approaches

Various synthetic approaches have been developed to produce L-Isoserine derivatives with high diastereoselectivity. These include:

  • Condensation reactions using chiral auxiliaries

  • Stereoselective reduction of precursors

  • Enzymatic resolution methods

  • "One-pot" processes for improved efficiency

The development of efficient synthetic routes for L-Isoserine remains an active area of research, with particular focus on methods that can deliver high stereoselectivity and yield .

Innovative Synthesis Approaches

Recent patent literature describes a "one-pot" process for preparing isoserine derivatives with high diastereoselectivity. This approach avoids the isolation of intermediates and delivers the final threo diastereoisomers after a simple crystallization step. The method utilizes:

  • In situ generation of imine from aldehyde and amine (preferably benzylamine) in acetonitrile

  • Addition of silyl derivative at low temperature (-30°C)

  • Catalytic reaction followed by treatment with trimethylsilyl chloride in alcohol

  • Crystallization to isolate the pure diastereoisomer

This approach is considered superior to conventional methods as it simplifies the procedure, eliminates the need for isolation of unstable intermediates, and avoids complex chromatographic purifications .

Biological Activity and Applications

Enzyme Inhibition Properties

L-Isoserine has demonstrated significant biological activity, particularly as an enzyme inhibitor. Research findings indicate that:

  • L-Isoserine inhibits Aminopeptidase N (APN) with an IC₅₀ value of 563 μM, suggesting potential as a lead compound for further optimization .

  • The L-isoserine-L-leucine dipeptide exhibits moderate aminopeptidase B inhibitory activity with an IC₅₀ of 140 μM, indicating that incorporation of an amino acid to L-isoserine may enhance its inhibitory properties against APN .

These findings suggest that L-Isoserine derivatives could serve as scaffolds for developing novel enzyme inhibitors with potential therapeutic applications.

Neurological Effects

Research has revealed that L-Isoserine induces long-lasting effects by increasing the expression of GAT3 (glial GABA transporter) in peri-infarct regions. This property suggests potential applications in the treatment of neurological conditions, particularly those involving ischemic stroke .

As a GAT3 selective substrate, L-Isoserine has been shown to upregulate GAT3 expression and increase functional recovery after focal ischemic stroke in mice. This mechanism represents a novel approach to neuroprotection and recovery following cerebral ischemia .

Role in Pharmaceutical Research

Presence in Bioactive Compounds

L-Isoserine and related β-hydroxy-β-amino acids are important structural components in molecules of significant biological interest. These include:

  • Ornicorrugatin - a lipopeptidic siderophore

  • Potent human renin inhibitor polypeptides

  • Amastatin - a tetrapeptide with immunoregulatory, antitumor, and antibacterial activity

  • Microginin - a bioactive peptide

  • Threo-β-benzyloxyaspartate (TBOA) - the first non-transportable blocker for all subtypes of excitatory amino acid transporters (EAATs)

  • Taxan derivatives - important anticancer agents

The incorporation of L-Isoserine into these compounds highlights its significance in drug discovery and development, particularly for peptide-based therapeutics.

Applications in Drug Development

L-Isoserine serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. Its unique structure and reactivity make it valuable for:

  • Peptide synthesis, particularly solution-phase approaches

  • Development of enzyme inhibitors

  • Creation of stereochemically defined building blocks for complex molecules

  • Synthesis of compounds with specific biological activities

The compound's application in solution-phase peptide synthesis is particularly valuable for developing novel bioactive peptides and peptidomimetics with potential therapeutic applications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator